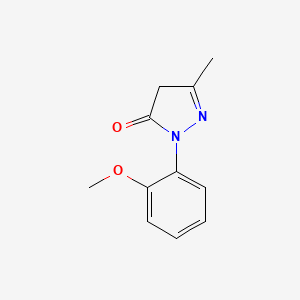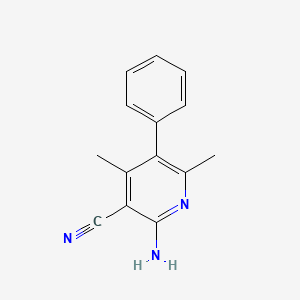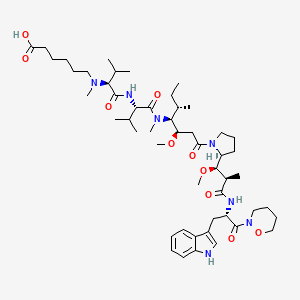
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene is an organic compound that features both chlorine and fluorine atoms attached to a phenyl ring, along with an ethyl sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene typically involves the sulfonylation of 3-chloro-4-fluorophenyl ethyl sulfide. This can be achieved through the oxidation of the sulfide using oxidizing agents such as hydrogen peroxide or sodium periodate under controlled conditions . The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile, and the temperature is maintained at room temperature to slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to the corresponding sulfide or thiol.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate, or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3) or sodium hydride (NaH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various substituted phenyl ethyl sulfones depending on the nucleophile used.
科学的研究の応用
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene involves its interaction with molecular targets such as enzymes or receptors. The presence of the sulfone group can enhance the compound’s ability to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of their activity. The chlorine and fluorine atoms can also contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-Chloro-4-fluorophenyl ethyl sulfide: The precursor to the sulfone, which lacks the sulfone group.
4-Fluorophenyl ethyl sulfone: A similar compound without the chlorine atom.
3-Chlorophenyl ethyl sulfone: A similar compound without the fluorine atom.
Uniqueness
2-Chloro-4-(ethylsulfonyl)-1-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the sulfone group provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C8H8ClFO2S |
|---|---|
分子量 |
222.66 g/mol |
IUPAC名 |
2-chloro-4-ethylsulfonyl-1-fluorobenzene |
InChI |
InChI=1S/C8H8ClFO2S/c1-2-13(11,12)6-3-4-8(10)7(9)5-6/h3-5H,2H2,1H3 |
InChIキー |
IZJULQFMBLHHFO-UHFFFAOYSA-N |
正規SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)F)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,5-Dimethyl-4,5-dihydrothieno[2,3-c]pyridine](/img/structure/B8599009.png)
![4-[4-(3,3-Diphenylprop-2-en-1-yl)piperazin-1-yl]benzoic acid](/img/structure/B8599023.png)
![5-[(4-Nitrobenzoyl)oxy]-1-naphthyl 4-nitrobenzoate](/img/structure/B8599026.png)


![5H-Indeno[1,2-b]pyridine-5-carboxylic acid, 5-hydroxy-, methyl ester](/img/structure/B8599052.png)








